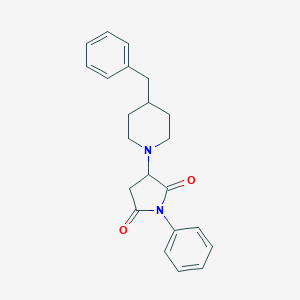
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione, also known as N-phenylpyrovalerone (NPP), is a psychoactive drug that belongs to the class of cathinones. It is structurally similar to other cathinones such as MDPV and α-PVP, which are known to have stimulant effects on the central nervous system. NPP has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased stimulation of the central nervous system.
Biochemische Und Physiologische Effekte
NPP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPP in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that its use as a research chemical is highly regulated, which can make it difficult to obtain for scientific studies.
Zukünftige Richtungen
There are several future directions for research on NPP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of NPP involves the condensation of benzylpiperidone and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction produces NPP as a white crystalline powder, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
NPP has been used in scientific research to investigate its potential as a therapeutic agent for various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
5531-10-2 |
|---|---|
Produktname |
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-(4-benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-16-20(22(26)24(21)19-9-5-2-6-10-19)23-13-11-18(12-14-23)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2 |
InChI-Schlüssel |
RZSQNNYIVHFDLB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



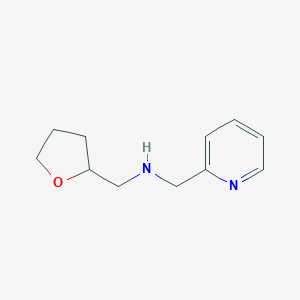
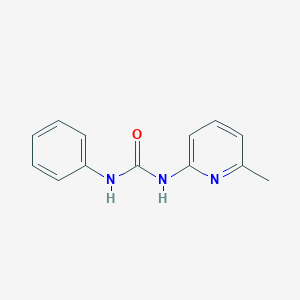
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
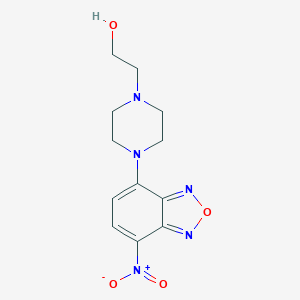
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
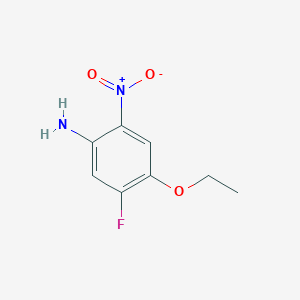
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
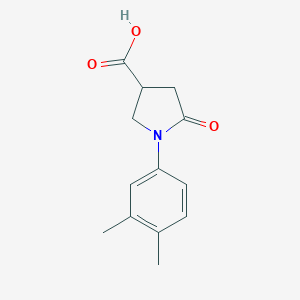
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)



